6-Methoxychroman-2-carboxylic acid
Overview
Description
6-Methoxychroman-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position
Mechanism of Action
Target of Action
The primary target of 6-Methoxychroman-2-carboxylic acid is Nuclear Factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with NF-κB and inhibits its activity . This inhibition occurs in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells .
Biochemical Pathways
The inhibition of NF-κB by this compound affects various biochemical pathways. NF-κB is involved in the regulation of immune responses, inflammatory responses, and the pathogenesis of chronic inflammatory diseases and various human cancers . Therefore, the inhibition of NF-κB can have wide-ranging effects on these pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.33 cm/s .
Result of Action
The inhibition of NF-κB by this compound can lead to a decrease in the transcription of genes involved in immune and inflammatory responses . This can result in anti-inflammatory effects and potential therapeutic benefits in the treatment of diseases involving chronic inflammation .
Biochemical Analysis
Biochemical Properties
6-Methoxychroman-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nuclear factor-κB (NF-κB), where derivatives of this compound have been identified as inhibitors of NF-κB activation . This interaction is crucial as NF-κB is involved in regulating immune response and inflammation. Additionally, this compound derivatives have shown inhibitory effects on cell proliferation in human cancer cell lines .
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit the activation of NF-κB, which in turn affects cell signaling pathways and gene expression . This inhibition can lead to reduced inflammation and cell proliferation, particularly in cancer cells. The compound also impacts cellular metabolism by modulating the production of nitric oxide in macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NF-κB. The compound inhibits the translocation of NF-κB to the nucleus, thereby preventing it from binding to DNA and activating target genes . This inhibition is achieved through the binding of this compound to specific sites on NF-κB, leading to its inactivation. Additionally, the compound may also inhibit other enzymes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, and its inhibitory effects on NF-κB activation have been observed to persist over extended periods . Long-term studies have indicated that this compound can maintain its efficacy in reducing inflammation and cell proliferation in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, some adverse effects such as liver toxicity and gastrointestinal disturbances have been reported . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound may also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of this compound can influence its efficacy and potency in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with its target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxychroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, cyclization, and subsequent hydrolysis to obtain the final carboxylic acid product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxychroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
6-Methoxychroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as inhibitors of specific enzymes or pathways.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxychroman-2-carboxylic acid
- 7-Methylchroman-2-carboxylic acid
- 6-Methylchroman-2-carboxylic acid
Uniqueness
6-Methoxychroman-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMOLJFMUBRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.